molecular formula C11H23ClN2O2 B2893069 tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride CAS No. 1807542-94-4

tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride

Cat. No.: B2893069
CAS No.: 1807542-94-4
M. Wt: 250.77
InChI Key: IPMUMPACLMBJGD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 6-methylpiperidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-(6-methylpiperidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMUMPACLMBJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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